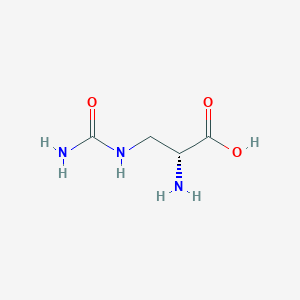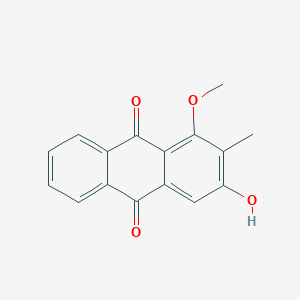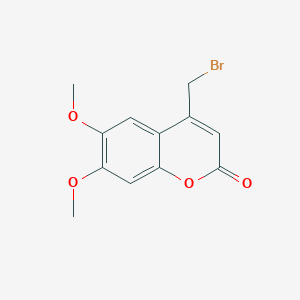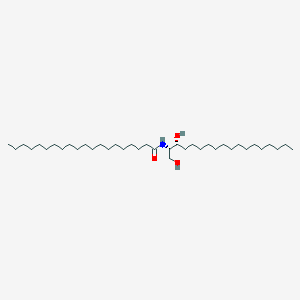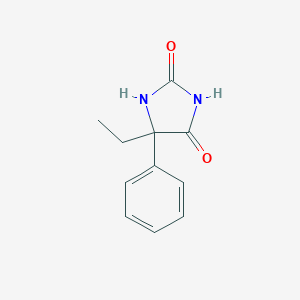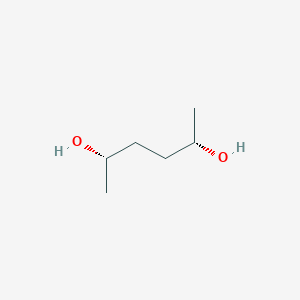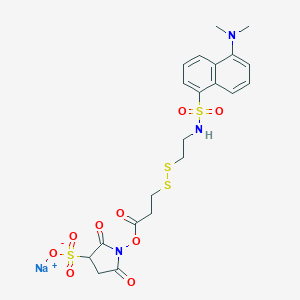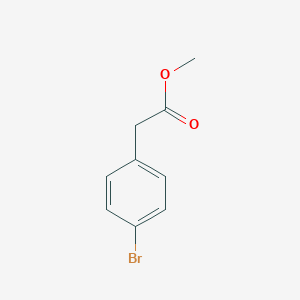
Methyl-4-Bromphenylacetat
Übersicht
Beschreibung
Lumateperone, sold under the brand name Caplyta, is an atypical antipsychotic medication of the butyrophenone class. It is primarily used for the treatment of schizophrenia and bipolar depression. Lumateperone was developed by Intra-Cellular Therapies and received its first approval for medical use in the United States in December 2019 . It is known for its unique mechanism of action, which involves modulation of serotonin, dopamine, and glutamate neurotransmission .
Wissenschaftliche Forschungsanwendungen
Lumateperon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Lumateperon wird auf seine einzigartige chemische Struktur und synthetische Wege untersucht.
Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf Neurotransmittersysteme und seine mögliche Verwendung bei der Behandlung verschiedener neuropsychiatrischer Erkrankungen.
Medizin: Lumateperon wird in klinischen Studien zur Behandlung von Schizophrenie, bipolarer Depression und anderen neuropsychiatrischen Erkrankungen eingesetzt
5. Wirkmechanismus
Lumateperon entfaltet seine Wirkung durch einen einzigartigen Wirkmechanismus, der die Modulation mehrerer Neurotransmittersysteme beinhaltet. Es wirkt als Antagonist an Serotonin-5-HT2A-Rezeptoren und Dopamin-D1-, D2- und D4-Rezeptoren. Zusätzlich zeigt es eine moderate Serotonin-Transporter-Wiederaufnahmehemmung und Off-Target-Antagonismus an Alpha-1-Rezeptoren . Dieser Multi-Target-Ansatz trägt zu seiner Wirksamkeit bei der Behandlung sowohl positiver als auch negativer Symptome von Schizophrenie und bipolarer Depression bei .
Vorbereitungsmethoden
The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . The process includes the following steps:
N-nitrosation: Treatment of 3,4-dihydroquinoxalin-2(1H)-one with sodium nitrite to form the N-nitroso derivative.
Reduction: Reduction of the N-nitroso derivative with zinc to form the hydrazine derivative.
Fischer indole synthesis: Reaction of the hydrazine derivative with ethyl 4-oxopiperidine-1-carboxylate to form the tetracyclic compound.
Reduction and N-methylation: Reduction of the tetracyclic compound with sodium cyanoborohydride in trifluoroacetic acid, followed by N-methylation.
N-alkylation: Alkylation of the intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one to form lumateperone
Industrial production methods for lumateperone involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Lumateperon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lumateperon kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Die Reduktion von Lumateperon beinhaltet die Verwendung von Reduktionsmitteln wie Natriumcyanoborhydrid.
Substitution: Lumateperon kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von halogenierten Reagenzien
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäure, Natriumnitrit, Zink und Ethyl-4-oxopiperidin-1-carboxylat . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zur endgültigen Lumateperon-Verbindung führen .
Wirkmechanismus
Lumateperone exerts its effects through a unique mechanism of action that involves modulation of multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D1, D2, and D4 receptors. Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-target approach contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar depression .
Vergleich Mit ähnlichen Verbindungen
Lumateperon wird mit anderen atypischen Antipsychotika wie Aripiprazol, Paliperidon und Clozapin verglichen. Im Gegensatz zu diesen Verbindungen hat Lumateperon ein einzigartiges Rezeptorbindungsprofil, das die Serotonin-, Dopamin- und Glutamat-Neurotransmission gleichzeitig moduliert . Dies führt zu einem günstigeren Nebenwirkungsprofil und möglicherweise größerer Wirksamkeit bei der Behandlung neuropsychiatrischer Erkrankungen .
Ähnliche Verbindungen
- Aripiprazol
- Paliperidon
- Clozapin
- Risperidon
Lumateperon zeichnet sich durch seinen besonderen Wirkmechanismus und ein geringeres Risiko für metabolische und neurologische Nebenwirkungen im Vergleich zu anderen Antipsychotika aus .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41841-16-1 | |
| Record name | Methyl (4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41841-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



